
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide is a complex organic molecule that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazolium ring and a piperidine ring, which are connected through a methanone group The iodide ion serves as the counterion to balance the positive charge on the imidazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide typically involves a multi-step process. One common method starts with the preparation of the imidazolium ring, followed by the introduction of the piperidine ring and the methanone group. The final step involves the addition of the iodide ion to form the salt.
Preparation of Imidazolium Ring: The imidazolium ring can be synthesized through the reaction of an imidazole derivative with a methylating agent, such as methyl iodide, under basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazolium intermediate.
Formation of Methanone Group: The methanone group can be introduced through a carbonylation reaction, where a carbonyl source, such as carbon monoxide, reacts with the intermediate.
Addition of Iodide Ion: The final step involves the addition of an iodide source, such as potassium iodide, to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as crystallization and chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazolium or piperidine derivatives.
Applications De Recherche Scientifique
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: has several scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in reactions involving imidazolium salts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids or polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide involves its interaction with specific molecular targets and pathways. The imidazolium ring can interact with nucleic acids or proteins, potentially disrupting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methanone group can participate in various chemical reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: can be compared with other similar compounds, such as:
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis and as a precursor for various pharmaceuticals.
131I-Rutin: A radiolabeled compound used in cancer diagnosis, with unique physicochemical properties.
Berberine: A natural compound with antidiabetic properties, acting through various molecular pathways.
The uniqueness of This compound lies in its combination of an imidazolium ring and a piperidine ring, which imparts distinct chemical and biological properties not found in the other compounds.
Propriétés
Formule moléculaire |
C11H20IN3O |
|---|---|
Poids moléculaire |
337.20 g/mol |
Nom IUPAC |
(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide |
InChI |
InChI=1S/C11H19N3O.HI/c1-10-4-3-5-13(8-10)11(15)14-7-6-12(2)9-14;/h6-7,10H,3-5,8-9H2,1-2H3;1H |
Clé InChI |
YXQCDMOEBMOZCM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)N2C[NH+](C=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



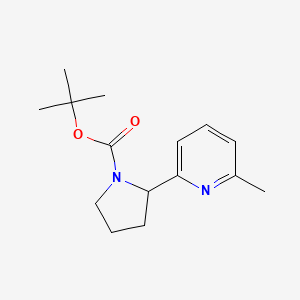
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
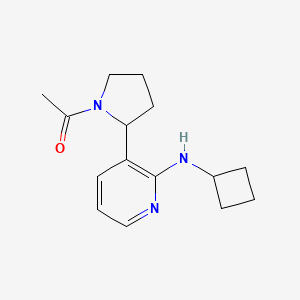

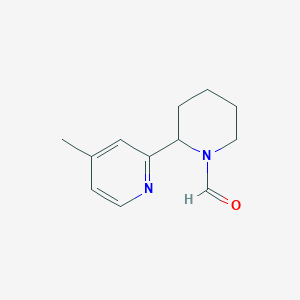
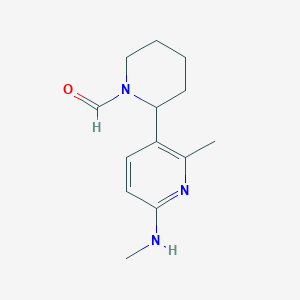
![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)
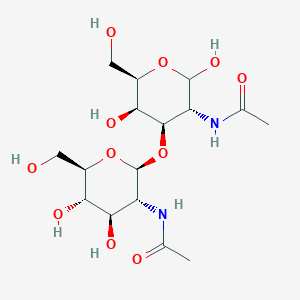
![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)
![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)
![1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)


